

Potential Biological Activity of 6-Amino-5-methylpyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-5-methylpyridin-3-OL

Cat. No.: B069980

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Abstract

This technical guide explores the potential biological activity of the heterocyclic compound **6-Amino-5-methylpyridin-3-ol**. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs, particularly substituted aminopyridinols, provides a strong basis for predicting its bioactivity. This document consolidates findings on these analogs, focusing on their potential as kinase inhibitors, specifically targeting the Fibroblast Growth Factor Receptor 4 (FGFR4). The guide details potential mechanisms of action, summarizes key quantitative data from analog studies, provides comprehensive experimental protocols for relevant assays, and visualizes associated signaling pathways and workflows. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of **6-Amino-5-methylpyridin-3-ol** and its derivatives.

Introduction: The Aminopyridinol Scaffold

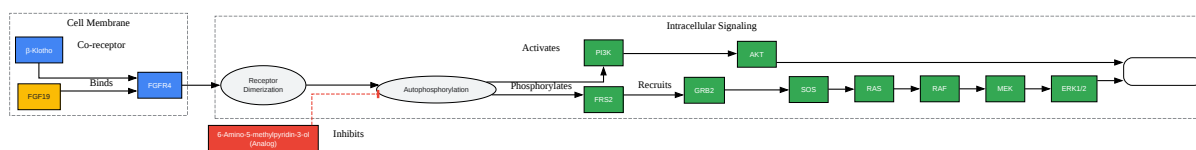
The aminopyridinol core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The arrangement of amino and hydroxyl groups on the pyridine ring offers multiple points for hydrogen bonding and other molecular interactions, making it an attractive starting point for the design of targeted therapies. While **6-Amino-5-methylpyridin-3-ol** itself is a relatively simple representation of this class, its structural analogs have demonstrated significant potential, particularly in the realm of oncology.

Predicted Biological Activity: FGFR4 Inhibition

Based on extensive studies of closely related compounds, the most prominent predicted biological activity for **6-Amino-5-methylpyridin-3-ol** is the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in the progression of several cancers, most notably hepatocellular carcinoma (HCC)[1][2].

Mechanism of Action

The FGF19-FGFR4 signaling pathway is a key driver in certain cancers. Overexpression of FGF19, the primary ligand for FGFR4, leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell proliferation, survival, and migration[2][3]. Analogs of **6-Amino-5-methylpyridin-3-ol** have been shown to act as ATP-competitive inhibitors of the FGFR4 kinase domain. By binding to the ATP-binding pocket, these compounds prevent the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling.



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Caption: Predicted mechanism of action via FGFR4 signaling inhibition.

Quantitative Data from Analog Studies

While specific IC50 or EC50 values for **6-Amino-5-methylpyridin-3-ol** are not available, studies on its methylated and further substituted analogs provide valuable insights into the potential potency. The following tables summarize key data for representative analogs.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of Selected Analogs

Compound ID	Target	IC50 (nM)	Selectivity vs. FGFR1	Selectivity vs. FGFR2	Selectivity vs. FGFR3	Reference
6A	FGFR4	190	8.2x	6.0x	1.5x	[4]
FGFR1	1565	-	[4]			
FGFR2	1149	-	[4]			
FGFR3	277	-	[4]			
6O	FGFR4	75.3	>664x	471x	>398x	[4]
FGFR1	>50,000	-	[4]			
FGFR2	35,482	-	[4]			
FGFR3	>30,000	-	[4]			
BLU9931 (Control)	FGFR4	3	100x	100x	50x	[4]

Note: Compound 6A is a 6-amino-2,4,5-trimethylpyridin-3-ol derivative. Compound 6O is a related 2-amino-4,6-dimethylpyrimidin-5-ol derivative, highlighting the activity of the broader aminopyridinol/pyrimidinol scaffold.

Table 2: Anti-proliferative Activity of Compound 6O in a Hepatocellular Carcinoma Cell Line

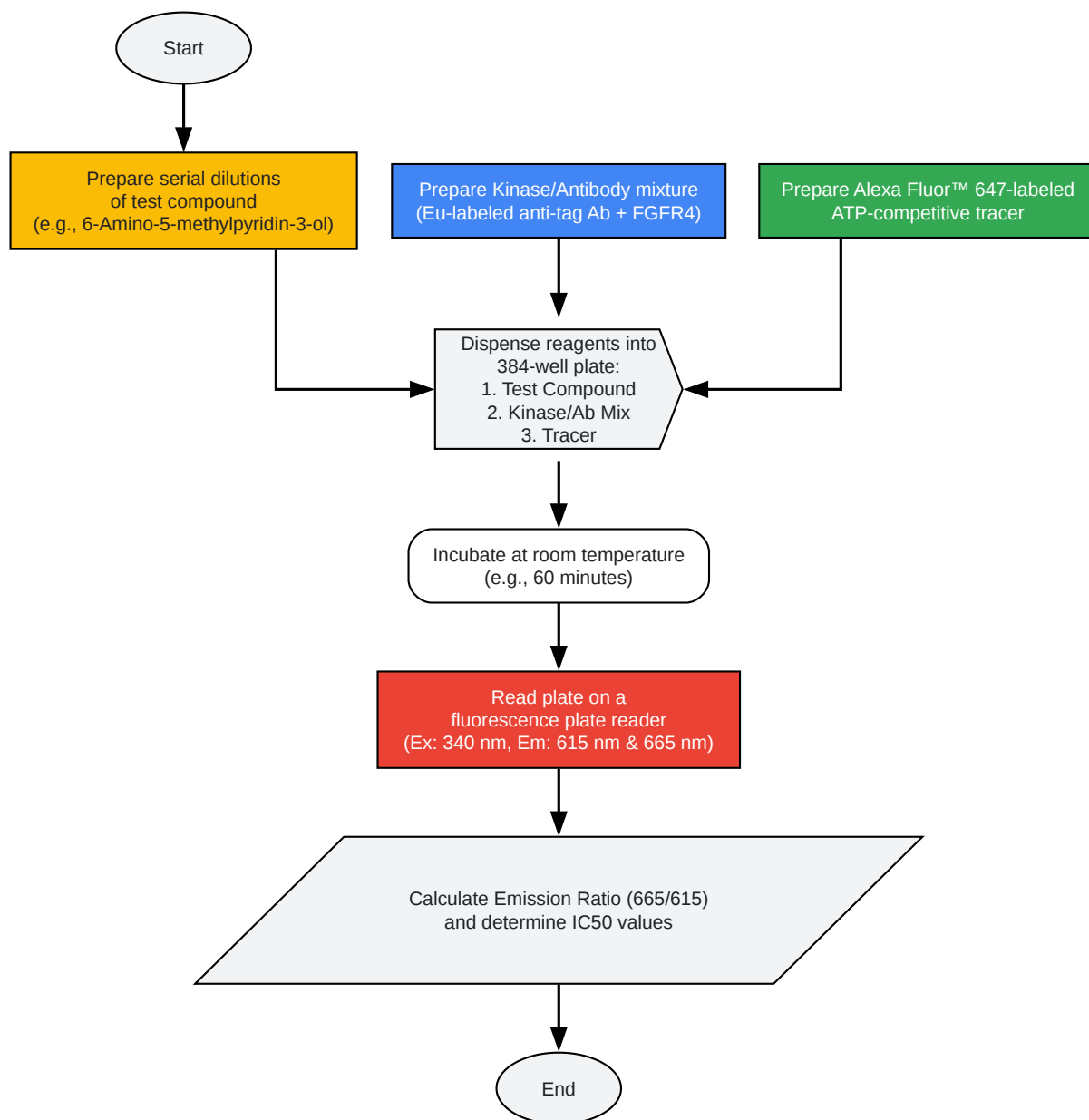
Cell Line	Compound	IC50 (nM)	Reference
Hep3B	6O	45.7	[4]
Hep3B	BLU9931 (Control)	28.9	[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **6-Amino-5-methylpyridin-3-ol** analogs. These protocols can be adapted for the direct testing of the core compound.

FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET) based method to measure the binding of an inhibitor to a kinase.



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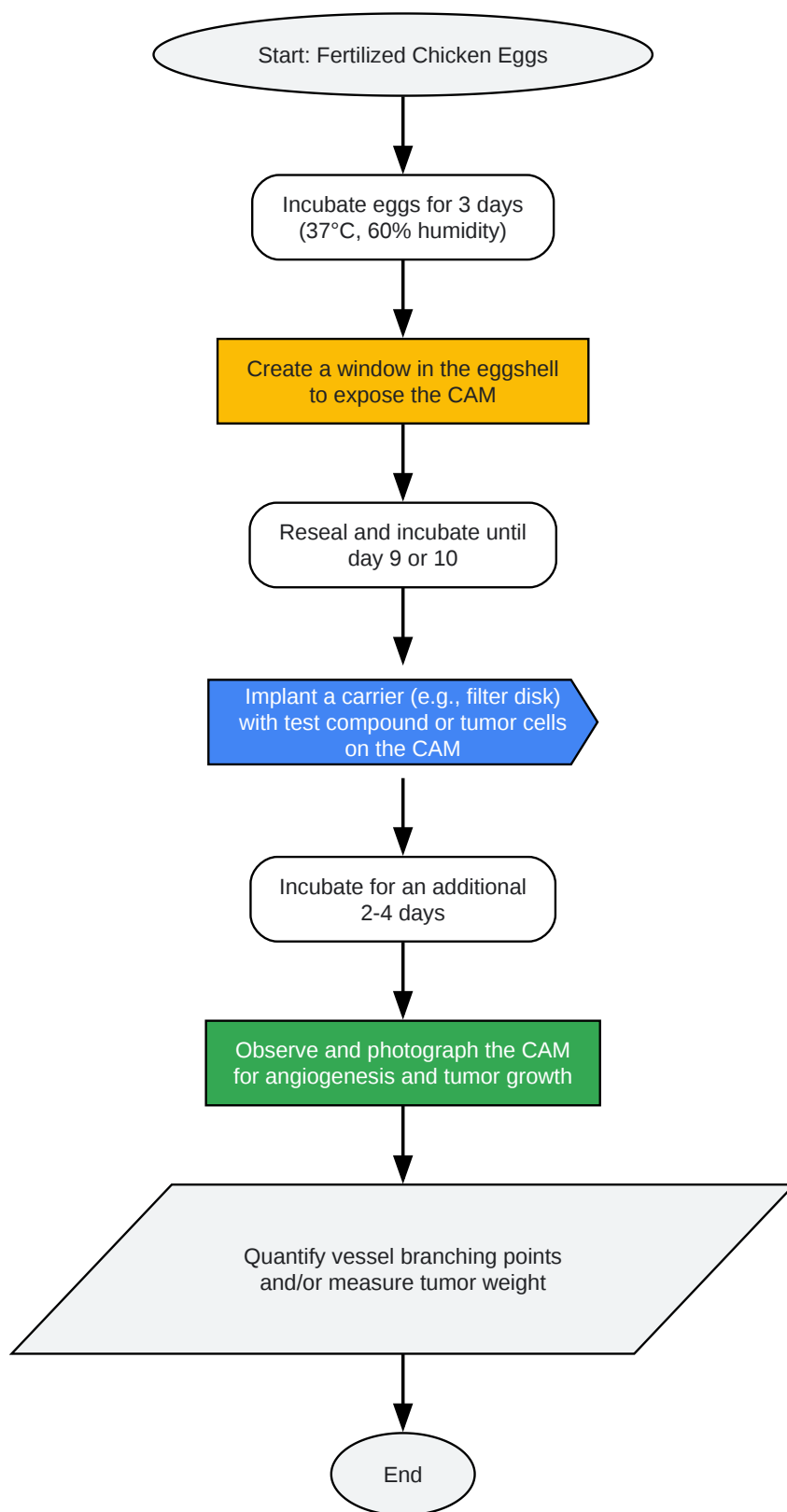
Caption: Workflow for the FGFR Kinase Binding Assay.

Protocol:

- Reagent Preparation:
 - Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Prepare serial dilutions of the test compound (**6-Amino-5-methylpyridin-3-ol**) in the kinase buffer containing a constant percentage of DMSO.
 - Prepare a 3X solution of the FGFR4 kinase and a europium-labeled anti-tag antibody in the kinase buffer.
 - Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in the kinase buffer.
- Assay Procedure:
 - In a low-volume 384-well plate, add 5 µL of each concentration of the serially diluted test compound.
 - Add 5 µL of the 3X kinase/antibody mixture to each well.
 - Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate using a microplate reader capable of time-resolved FRET. Excite at approximately 340 nm and measure emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
 - Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Antitumor Activity

The CAM assay is an in vivo model used to study angiogenesis and the effect of compounds on tumor growth.



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Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Protocol:

- Egg Preparation:
 - Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator.
 - On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
 - Reseal the window with sterile tape and return the eggs to the incubator until use (typically embryonic day 9-10).
- Compound/Tumor Cell Application:
 - For Anti-angiogenesis: A sterile filter paper disc or a biocompatible sponge is loaded with the test compound (**6-Amino-5-methylpyridin-3-ol**) and placed on the CAM.
 - For Antitumor Activity: A suspension of hepatocellular carcinoma cells (e.g., Hep3B) is mixed with an extracellular matrix (e.g., Matrigel) and grafted onto the CAM. The test compound is then administered topically or systemically.
- Incubation and Observation:
 - The eggs are incubated for a further 2-4 days.
 - The CAM is observed daily and photographed under a stereomicroscope to monitor blood vessel formation and tumor growth.
- Analysis:
 - Angiogenesis: The number of blood vessel branch points in the area surrounding the implant is counted from the captured images. A reduction in branching indicates anti-angiogenic activity.
 - Antitumor Activity: At the end of the experiment, the tumors are excised from the CAM and weighed. A reduction in tumor weight compared to a vehicle control indicates antitumor activity.

Molecular Docking of Kinase Inhibitors

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

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and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

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